molecular formula C10H10BrNO2 B2625605 6-Aminonaphthalene-1,2-diol;hydrobromide CAS No. 2445792-27-6

6-Aminonaphthalene-1,2-diol;hydrobromide

Cat. No. B2625605
CAS RN: 2445792-27-6
M. Wt: 256.099
InChI Key: CXKZLOXCRDDBRY-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-1,2-diol;hydrobromide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as 1,2-dihydroxy-6-aminonaphthalene hydrobromide and has the molecular formula C10H10BrNO2. It is a white crystalline powder that is soluble in water and has a melting point of 215-217°C.

Scientific Research Applications

Fluorogenic Indicators in Proteinase Substrates

6-Aminonaphthalene-1,2-diol hydrobromide derivatives have been studied for their use as fluorogenic indicators in synthetic proteinase substrates. Alkyl substituted 6-aminonaphthalene-1-sulphamides (ANSA) and their hydrobromides show promising absorption and emission spectra, making them suitable for use in peptide cleavage reactions. They demonstrate a distinct emission band and react with trypsin, showing potential for use in synthesizing fluorogenic substrates of proteases (Talaikite, Butenas, & Palaima, 1992).

Synthesis of Dopaminergic Drugs

6-Aminonaphthalene-1,2-diol hydrobromide is also relevant in the synthesis of dopaminergic drugs. An alternative synthesis pathway has been developed for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a crucial component in these drugs, from other naphthalene derivatives (Göksu, SeÇen, & Sütbeyaz, 2006).

Autoxidation Reactions in Azo Dye Reduction

Mono- and disulfonated naphthalene derivatives, including those related to 6-Aminonaphthalene-1,2-diol hydrobromide, are products of the anaerobic reduction of azo dyes. Their behavior under aerobic conditions was analyzed, revealing insights into autoxidation reactions and decomposition pathways (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Electrochemical Treatment in Wastewater

The compound 1-Aminonaphthalene-3,6-disulphonic acid, related to 6-Aminonaphthalene-1,2-diol hydrobromide, has been studied for its role in wastewater treatment. Its electrochemical oxidation is a viable alternative for treating wastewater produced during dye synthesis, with potential improvements when combined with photochemical oxidation (Socha, Chrześcijańska, & Kuśmierek, 2005).

properties

IUPAC Name

6-aminonaphthalene-1,2-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.BrH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1-5,12-13H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZLOXCRDDBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)O)C=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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